![molecular formula C15H25N3OS B5536004 (3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

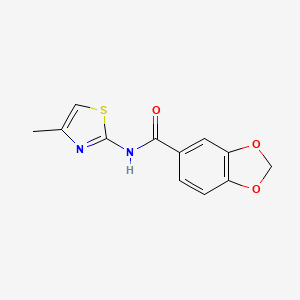

The synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For example, similar compounds have been synthesized through condensation reactions, where 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene were combined in ethanol to form a new compound, as demonstrated by (عبدالله محمد عسيري et al., 2010) and (Abdullah M. Asiri et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information on the molecular geometry, the nature of chemical bonds, and the distribution of electrons within the molecule. The analysis of a related compound by (عبدالله محمد عسيري et al., 2010) and (Abdullah M. Asiri et al., 2010) showcased the effective use of these analytical methods.

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often explore the reactivity of the thiazole ring and its substituents. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions. The formation of N-(1,3-Thiazol-5(4H)-yliden)amines via 1,3-dipolar cycloaddition demonstrates the reactive nature of thiazole compounds, as outlined by (S. Pekcan & H. Heimgartner, 1988).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. The crystal structure of similar thiazole derivatives provides insights into the intermolecular interactions that govern the compound's physical state and stability, as seen in studies by (Rong Wan et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are integral to understanding the compound's potential applications and behavior in chemical reactions. The study of proton tautomerism and stereoisomerism in related thiazole compounds, as conducted by (A. Pyrih et al., 2023), provides valuable insights into the dynamic nature of these molecules.

Applications De Recherche Scientifique

Nanotechnology Applications

The synthesis of 3-aminopropyltrimethoxysilane (APTS)-coated magnetic iron oxide nanoparticles demonstrates the relevance of similar compounds in nanotechnology, particularly in biomedical applications. These nanoparticles, due to their tunable surface functional groups, show potential for various biomedical applications, including drug delivery and diagnostic imaging (Shen et al., 2012).

Pharmaceutical Intermediate Synthesis

The compound is a key intermediate in synthesizing premafloxacin, an antibiotic for veterinary use. This highlights its role in the development of pharmaceuticals, specifically in creating efficient and stereoselective synthesis processes for medically significant compounds (Fleck et al., 2003).

Biochemical Research

The metabolism of similar compounds, like 3:4-Dimethylaniline, in rats provides insights into the biochemical behavior of aromatic amines with carcinogenic properties. This is crucial for understanding the biological implications of these compounds and their potential risks (Boyland & Sims, 1959).

Heterocyclic Compound Synthesis

The synthesis of pyrimidine linked pyrazole heterocyclics using similar amines showcases the significance of these compounds in creating structurally diverse molecules with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OS/c1-11-14(20-12(2)16-11)9-15(19)18-8-6-5-7-13(10-18)17(3)4/h13H,5-10H2,1-4H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXNTFQSOZSCPS-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)N2CCCCC(C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C)CC(=O)N2CCCC[C@@H](C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)